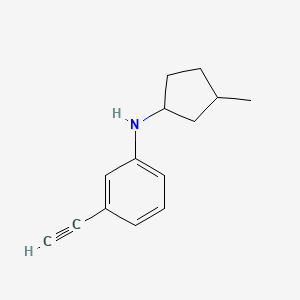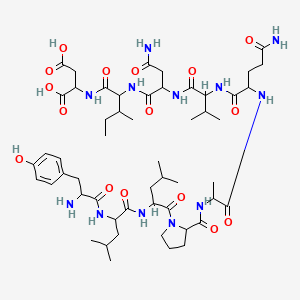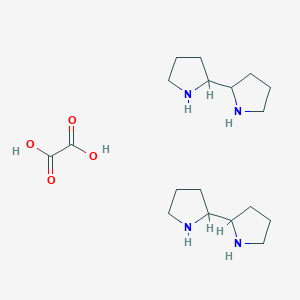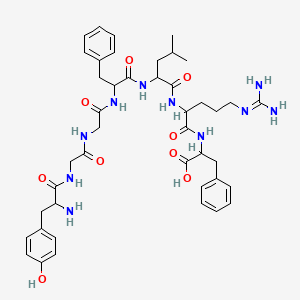
(N-Me-Phe7)-Neurokinin B
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(N-Me-Phe7)-Neurokinine B est un analogue synthétique du neuropeptide naturel, Neurokinine B. La Neurokinine B fait partie de la famille des tachykinines, qui comprend d'autres neuropeptides tels que la Substance P et la Neurokinine A. Ces peptides sont connus pour leur rôle dans la neurotransmission, en particulier dans le système nerveux central. (N-Me-Phe7)-Neurokinine B est spécifiquement modifiée pour améliorer sa stabilité et son affinité pour les récepteurs de la neurokinine, ce qui en fait un outil précieux pour la recherche scientifique.
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de (N-Me-Phe7)-Neurokinine B implique généralement la synthèse peptidique en phase solide (SPPS). Cette méthode permet l'ajout séquentiel d'acides aminés à une chaîne peptidique croissante ancrée à une résine solide. Le processus comprend :
Couplage : Chaque acide aminé est couplé au peptide lié à la résine à l'aide d'agents d'activation tels que HBTU ou DIC.
Déprotection : Les groupes protecteurs temporaires sur les acides aminés sont éliminés à l'aide de TFA.
Clivage : Le peptide complet est clivé de la résine et purifié par HPLC.
Méthodes de production industrielle
Bien que les méthodes de production industrielle spécifiques pour (N-Me-Phe7)-Neurokinine B ne soient pas largement documentées, la synthèse peptidique à grande échelle suit généralement les mêmes principes que la SPPS à l'échelle du laboratoire, mais avec des optimisations pour le rendement et la pureté. Des techniques telles que les synthétiseurs peptidiques automatisés et les systèmes HPLC à grande échelle sont utilisés.
Analyse Des Réactions Chimiques
Types de réactions
(N-Me-Phe7)-Neurokinine B peut subir diverses réactions chimiques, notamment :
Oxydation : Cela peut se produire au niveau des résidus de méthionine, conduisant à la formation de sulfoxyde.
Réduction : Les ponts disulfure dans le peptide peuvent être réduits en thiols libres.
Substitution : Les résidus d'acides aminés peuvent être substitués pour créer des analogues avec des propriétés différentes.
Réactifs et conditions courants
Oxydation : Peroxyde d'hydrogène ou autres agents oxydants.
Réduction : Dithiothréitol (DTT) ou tris(2-carboxyethyl)phosphine (TCEP).
Substitution : Dérivés d'acides aminés et agents de couplage tels que HBTU.
Principaux produits
Les principaux produits de ces réactions dépendent des modifications spécifiques apportées. Par exemple, l'oxydation de la méthionine donne de la méthionine sulfoxyde, tandis que la réduction des ponts disulfure donne des résidus de cystéine libres.
Applications de recherche scientifique
(N-Me-Phe7)-Neurokinine B est largement utilisée dans la recherche scientifique en raison de sa stabilité et de son affinité pour les récepteurs. Les applications comprennent :
Chimie : Étude des techniques de synthèse et de modification peptidiques.
Biologie : Enquête sur le rôle des récepteurs de la neurokinine dans divers processus physiologiques.
Médecine : Exploration des utilisations thérapeutiques potentielles des agonistes et des antagonistes des récepteurs de la neurokinine.
Industrie : Développement de nouveaux médicaments ciblant les récepteurs de la neurokinine.
Mécanisme d'action
(N-Me-Phe7)-Neurokinine B exerce ses effets en se liant aux récepteurs de la neurokinine, en particulier au récepteur NK3. Cette liaison déclenche une cascade d'événements intracellulaires, notamment l'activation des protéines G et les voies de signalisation subséquentes telles que la voie de la phospholipase C. Ces voies conduisent à diverses réponses physiologiques, notamment la modulation de la libération de neurotransmetteurs et la contraction des muscles lisses.
Applications De Recherche Scientifique
(N-Me-Phe7)-Neurokinin B is used extensively in scientific research due to its stability and receptor affinity. Applications include:
Chemistry: Studying peptide synthesis and modification techniques.
Biology: Investigating the role of neurokinin receptors in various physiological processes.
Medicine: Exploring potential therapeutic uses for neurokinin receptor agonists and antagonists.
Industry: Developing new pharmaceuticals targeting neurokinin receptors.
Mécanisme D'action
(N-Me-Phe7)-Neurokinin B exerts its effects by binding to neurokinin receptors, particularly the NK3 receptor. This binding triggers a cascade of intracellular events, including the activation of G-proteins and subsequent signaling pathways such as the phospholipase C pathway. These pathways lead to various physiological responses, including modulation of neurotransmitter release and smooth muscle contraction.
Comparaison Avec Des Composés Similaires
Composés similaires
Substance P : Un autre membre de la famille des tachykinines, se lie principalement au récepteur NK1.
Neurokinine A : Se lie au récepteur NK2 et a des effets physiologiques différents de ceux de la Neurokinine B.
Unicité
(N-Me-Phe7)-Neurokinine B est unique en raison de sa modification spécifique à la septième position (N-Me-Phe), qui améliore sa stabilité et son affinité pour les récepteurs. Cela en fait un outil précieux pour étudier le récepteur NK3 et ses voies associées.
Propriétés
IUPAC Name |
3-amino-4-[[1-[[1-[[1-[[1-[[1-[[1-[[2-[[1-[(1-amino-4-methylsulfanyl-1-oxobutan-2-yl)amino]-4-methyl-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]-methylamino]-3-carboxy-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-4-oxobutanoic acid;2,2,2-trifluoroacetic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C56H81N13O14S2.C2HF3O2/c1-31(2)22-39(51(78)63-37(48(58)75)18-20-84-6)62-44(70)29-60-55(82)47(32(3)4)68-53(80)40(23-33-14-10-8-11-15-33)66-54(81)43(24-34-16-12-9-13-17-34)69(5)56(83)42(27-46(73)74)67-52(79)41(25-35-28-59-30-61-35)65-50(77)38(19-21-85-7)64-49(76)36(57)26-45(71)72;3-2(4,5)1(6)7/h8-17,28,30-32,36-43,47H,18-27,29,57H2,1-7H3,(H2,58,75)(H,59,61)(H,60,82)(H,62,70)(H,63,78)(H,64,76)(H,65,77)(H,66,81)(H,67,79)(H,68,80)(H,71,72)(H,73,74);(H,6,7) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNIFIWMWMNOJKC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC(CCSC)C(=O)N)NC(=O)CNC(=O)C(C(C)C)NC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC2=CC=CC=C2)N(C)C(=O)C(CC(=O)O)NC(=O)C(CC3=CN=CN3)NC(=O)C(CCSC)NC(=O)C(CC(=O)O)N.C(=O)(C(F)(F)F)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C58H82F3N13O16S2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
1338.5 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-[2-[8-[3-[[3-acetamido-4,5-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]diazirin-3-yl]octoxy]-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B12107273.png)





![4-[[5-(4-Hydroxy-3-methoxyphenyl)-4-(hydroxymethyl)oxolan-3-yl]methyl]-2,6-dimethoxyphenol](/img/structure/B12107320.png)

![2-[[2-(2-Aminopropanoylamino)-3-phenylpropanoyl]amino]acetic acid](/img/structure/B12107328.png)
![Methyl[2-(pyrimidin-2-ylsulfanyl)ethyl]amine](/img/structure/B12107336.png)




